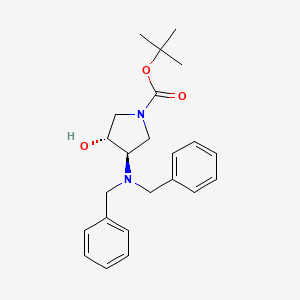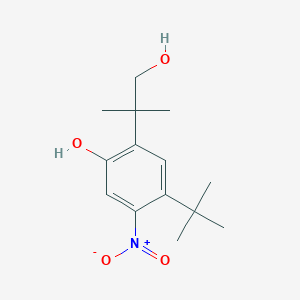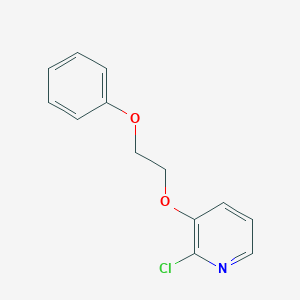
2-(3-Nitrobenzoyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrobenzoyl)pyrrole is an organic compound that features a nitrophenyl group attached to a pyrrole ring via a ketone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzoyl)pyrrole typically involves the reaction of 3-nitrobenzoyl chloride with 1H-pyrrole-2-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Nitrobenzoyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(3-Nitrobenzoyl)pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrobenzoyl)pyrrole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron-withdrawing interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone: Similar structure but with different substituents on the pyrrole ring.
N-phenylpyrrolidin-2-ones: Compounds with a pyrrolidinone ring instead of a pyrrole ring.
Uniqueness
2-(3-Nitrobenzoyl)pyrrole is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H8N2O3 |
|---|---|
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
(3-nitrophenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H8N2O3/c14-11(10-5-2-6-12-10)8-3-1-4-9(7-8)13(15)16/h1-7,12H |
Clave InChI |
HBRUWOGCWKGQGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CN2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-Bromomethylene-3-fluoro-6,11-dihydro-dibenzo[b,e]oxepine](/img/structure/B8429207.png)
![2-(2-Oxo-2-(piperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B8429215.png)






![Methyl (1R,4aS,7aS)-1-(benzyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B8429277.png)




![5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)-](/img/structure/B8429310.png)
